molecular formula C21H19N5O2S B2918420 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide CAS No. 852377-03-8

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide

Cat. No. B2918420
CAS RN: 852377-03-8
M. Wt: 405.48
InChI Key: BUSFDJQTWFZUKK-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b]pyridazine derivatives are a class of compounds that have been studied for their diverse pharmacological activities . They are characterized by a fused triazole and pyridazine ring. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of these compounds often involves the reaction of a suitable precursor with a reagent that can introduce the triazolo[4,3-b]pyridazine moiety . For example, one method involves the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused triazole and pyridazine ring. The NMR spectrum of a related compound showed characteristic peaks corresponding to the various protons and carbons in the molecule .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions due to the presence of reactive sites in the molecule. For example, they can exhibit weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure. For example, a related compound was found to be a pale yellow solid with a melting point of 188–189 °C .

Mechanism of Action

The mechanism of action of these compounds often involves interactions with biological targets. For example, some compounds have been found to inhibit certain enzymes, which can lead to various pharmacological effects .

Future Directions

Research into 1,2,4-triazolo[4,3-b]pyridazine derivatives and related compounds is ongoing, with the aim of discovering new synthetic methods, exploring their properties, and developing new drugs . These compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-2-28-17-10-8-15(9-11-17)21-24-23-18-12-13-20(25-26(18)21)29-14-19(27)22-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSFDJQTWFZUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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